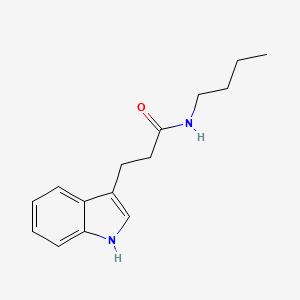
N-butyl-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(1H-indol-3-yl)propanamide: is an organic compound with the molecular formula C15H20N2O. It belongs to the class of indole derivatives, which are known for their wide range of biological activities. This compound features an indole ring, a butyl group, and a propanamide moiety, making it a versatile molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole-3-propanoic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: N-butyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: N-butyl-3-(1H-indol-3-yl)propanamine.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: N-butyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its indole moiety makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial and fungal strains .
Medicine: The compound’s indole structure is of interest in medicinal chemistry for the development of new therapeutic agents. Indole derivatives are known for their anti-inflammatory, anticancer, and antiviral properties .
Industry: this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
作用機序
The mechanism of action of N-butyl-3-(1H-indol-3-yl)propanamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to inflammation, cell proliferation, and microbial inhibition .
類似化合物との比較
- 3-(1H-indol-3-yl)propanamide
- N-methyl-1H-indole-3-propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Comparison: N-butyl-3-(1H-indol-3-yl)propanamide is unique due to its butyl group, which can influence its lipophilicity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications in research and industry .
特性
CAS番号 |
69397-86-0 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
N-butyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |
InChIキー |
HSDPFNPNXLHADY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



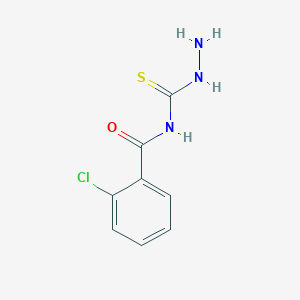

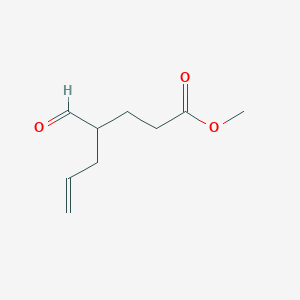
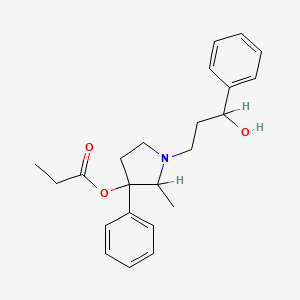


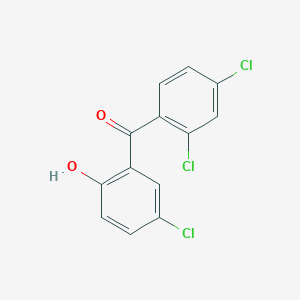
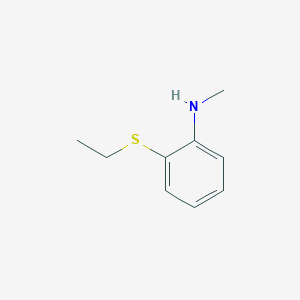
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
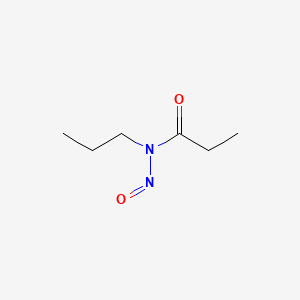
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
